N-(3-Cyclopropoxy-2-(trifluoromethyl)pyridin-4-YL)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Cyclopropoxy-2-(trifluoromethyl)pyridin-4-YL)methanesulfonamide is a chemical compound with the molecular formula C10H11F3N2O3S and a molecular weight of 296.268 g/mol . This compound is notable for its trifluoromethyl and pyridine moieties, which are often found in agrochemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Cyclopropoxy-2-(trifluoromethyl)pyridin-4-YL)methanesulfonamide typically involves the Suzuki–Miyaura coupling reaction . This reaction is widely used for forming carbon-carbon bonds and is known for its mild and functional group-tolerant conditions. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would likely involve optimizing the Suzuki–Miyaura coupling conditions to achieve high yields and purity. This could include the selection of appropriate solvents, temperatures, and reaction times to scale up the process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-(3-Cyclopropoxy-2-(trifluoromethyl)pyridin-4-YL)methanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The specific conditions would depend on the desired transformation and the functional groups present in the compound .
Major Products Formed
The major products formed from these reactions would vary based on the type of reaction and the reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce a sulfonamide .
Scientific Research Applications
N-(3-Cyclopropoxy-2-(trifluoromethyl)pyridin-4-YL)methanesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Mechanism of Action
The mechanism of action of N-(3-Cyclopropoxy-2-(trifluoromethyl)pyridin-4-YL)methanesulfonamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl and pyridine moieties contribute to its biological activity by enhancing its binding affinity and selectivity for certain enzymes or receptors . The exact molecular targets and pathways would depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethylpyridine derivatives, such as:
- 2-chloro-5-(trifluoromethyl)pyridine
- 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)methanesulfonamide
Uniqueness
N-(3-Cyclopropoxy-2-(trifluoromethyl)pyridin-4-YL)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropoxy group, in particular, enhances its stability and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C10H11F3N2O3S |
---|---|
Molecular Weight |
296.27 g/mol |
IUPAC Name |
N-[3-cyclopropyloxy-2-(trifluoromethyl)pyridin-4-yl]methanesulfonamide |
InChI |
InChI=1S/C10H11F3N2O3S/c1-19(16,17)15-7-4-5-14-9(10(11,12)13)8(7)18-6-2-3-6/h4-6H,2-3H2,1H3,(H,14,15) |
InChI Key |
CUUFAODBYVADTQ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C(=NC=C1)C(F)(F)F)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.